N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety and a benzothiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzothiophene intermediates. The benzothiadiazole moiety can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The benzothiophene intermediate is often prepared via a Friedel-Crafts acylation reaction, followed by halogenation to introduce the chloro and fluoro substituents. The final step involves coupling the benzothiadiazole and benzothiophene intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The benzothiadiazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the benzothiophene group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: Shares the benzothiadiazole core but differs in the attached functional groups.
N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide: Another derivative with a different substituent on the benzamide group.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro and fluoro substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for diverse applications in various scientific fields .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClFN3OS2/c16-12-11-7(17)3-1-6-10(11)22-14(12)15(21)18-8-4-2-5-9-13(8)20-23-19-9/h1-6H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDHGJLHIXUEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=CC4=NSN=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClFN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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